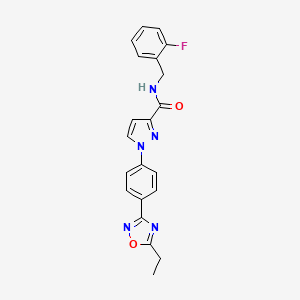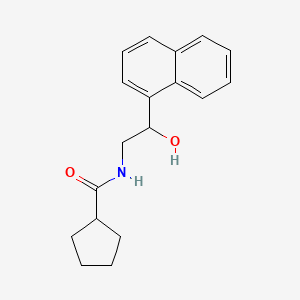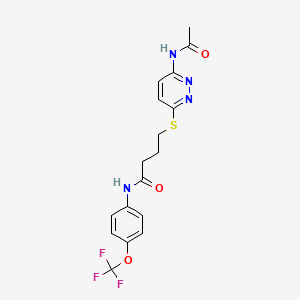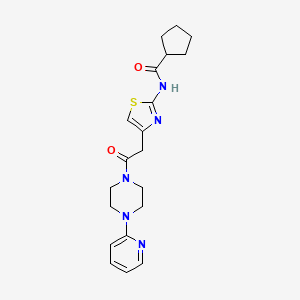![molecular formula C21H16F3N5O2 B2802071 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922099-42-1](/img/structure/B2802071.png)
2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeling for PET Imaging
One significant application of related chemical structures is in the development of PET (Positron Emission Tomography) imaging agents. The synthesis of derivatives like 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide has been explored for imaging B-Raf(V600E) in cancers. This process involves complex chemical synthesis to create a compound that can be radiolabeled for PET scans, enabling targeted imaging of cancerous tissues, showcasing the potential of similar compounds in diagnostic imaging (Wang et al., 2013).
Cyclization and Enzymatic Activity Enhancement
Research has also delved into the synthesis and cyclization reactions of pyrazolopyrimidinyl derivatives, with studies indicating their potential in enhancing the reactivity of enzymes such as cellobiase. This suggests that compounds within this chemical family could have applications in biocatalysis or as part of enzyme-based assays (Abd & Gawaad, 2008).
Anticancer and Anti-inflammatory Agents
Further research has explored novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities. These compounds have been synthesized and evaluated, showing potential as therapeutic agents against certain cancer types and as inhibitors of the 5-lipoxygenase enzyme, suggesting their use in treating inflammation-related disorders (Rahmouni et al., 2016).
Fluorocontaining Derivatives Synthesis
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines represents another research avenue. These derivatives have been studied for various potential applications, including as part of more complex organic molecules with specific biological activities. The methodological approaches to synthesize these compounds provide insights into chemical modifications that could enhance the properties of the core compound (Eleev et al., 2015).
Tumor Imaging with Positron Emission Tomography
Another innovative application is the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET. This research highlights the chemical's utility in creating more effective diagnostic tools for cancer, with modified derivatives showing varying levels of uptake in tumor cells, indicating potential for specific tumor imaging (Xu et al., 2012).
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-14-4-1-3-13(9-14)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)18-16(23)5-2-6-17(18)24/h1-6,9-10,12H,7-8,11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALUUNKSRMXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)
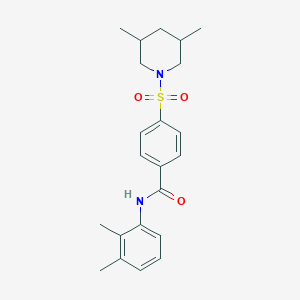
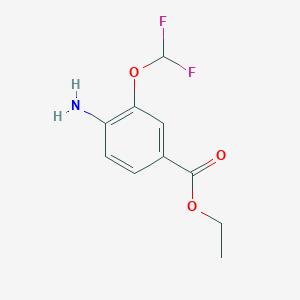
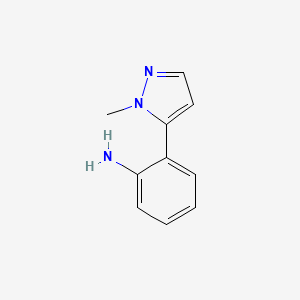
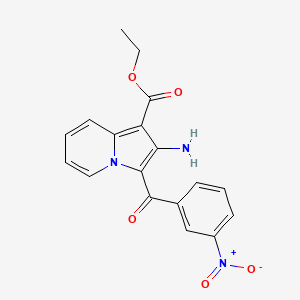
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)
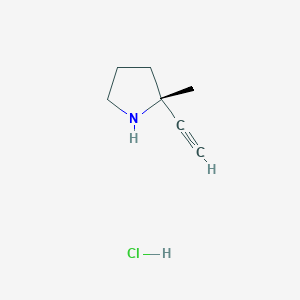
![1-(2-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2802001.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2802002.png)
![rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B2802005.png)
